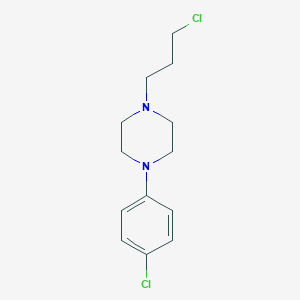

1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-4-(3-chloropropyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2/c14-6-1-7-16-8-10-17(11-9-16)13-4-2-12(15)3-5-13/h2-5H,1,6-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMULYPQYYXEQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCl)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283627 | |

| Record name | 1-(4-chlorophenyl)-4-(3-chloropropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6323-14-4 | |

| Record name | NSC32558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-chlorophenyl)-4-(3-chloropropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

- Starting Materials :

- 1-(4-Chlorophenyl)piperazine hydrochloride (10 mmol)

- 1-Bromo-3-chloropropane (26 mmol)

- Tetrabutylammonium bromide (TBAB, 10 mmol) as a phase-transfer catalyst

- Potassium carbonate (30 mmol) as a base

- Solvent System : Acetonitrile/dimethylformamide (3:1 v/v)

- Microwave Parameters :

- Power: 300 W (Samsung M182DN microwave reactor)

- Irradiation Time: 4 minutes (0.0111 hours)

- Workup :

- Post-reaction, the mixture is diluted with water (50 mL), filtered, and dried.

- The free base is converted to the hydrochloride salt using 2M HCl in dioxane/acetone.

Key Findings

- Yield : 88% (hydrochloride salt).

- Advantages : Microwave irradiation reduces reaction time from hours to minutes while improving yield.

- Mechanistic Insight : TBAB facilitates phase transfer, enhancing the nucleophilicity of the piperazine nitrogen.

Conventional Alkylation in Polar Aprotic Solvents

Mahesh et al. described a classical alkylation method for synthesizing this compound. This route is scalable and suitable for industrial applications.

Reaction Conditions

- Starting Materials :

- 1-(4-Chlorophenyl)piperazine (1 equivalent)

- 1-Bromo-3-chloropropane (2.6 equivalents)

- Base : Potassium carbonate (3 equivalents)

- Solvent : Anhydrous acetonitrile (10 mL/g of piperazine)

- Temperature : Reflux at 82°C for 6–8 hours

- Workup :

- Filtration to remove inorganic salts.

- Solvent evaporation under reduced pressure.

- Purification via column chromatography (silica gel, chloroform/methanol 9:1).

Key Findings

- Yield : 72–75%.

- Side Products :

- Bis-alkylated derivatives (≤5%) due to excess alkylating agent.

- Hydrolysis products if moisture is present.

- Optimization :

- Strict anhydrous conditions improve yield by 8–10%.

- Reducing the alkylating agent to 2.2 equivalents minimizes bis-alkylation.

Solvent-Free Mechanochemical Synthesis

Emerging mechanochemical approaches, inspired by Thriveni et al. ’s work on piperazine derivatives, offer an eco-friendly alternative.

Reaction Conditions

- Starting Materials :

- 1-(4-Chlorophenyl)piperazine (1 equivalent)

- 1-Chloro-3-iodopropane (1.1 equivalents)

- Grinding Auxiliary : Potassium carbonate (3 equivalents)

- Equipment : Planetary ball mill (500 rpm, stainless steel jars)

- Duration : 45 minutes

- Workup :

- Dissolution in dichloromethane.

- Filtration and solvent evaporation.

Key Findings

- Yield : 68%.

- Advantages :

- Eliminates solvent use, reducing waste.

- Faster than conventional methods (45 minutes vs. 6 hours).

- Limitations :

- Requires specialized equipment.

- Scalability challenges for industrial production.

Comparative Analysis of Preparation Methods

Critical Discussion of Synthetic Challenges

Selectivity Issues

The secondary amine in piperazine can lead to bis-alkylation. Strategies to mitigate this include:

Chemical Reactions Analysis

1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloropropyl group can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to yield dechlorinated derivatives.

Coupling Reactions: The chlorophenyl group can engage in coupling reactions with various aryl or alkyl halides to form more complex structures.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex piperazine derivatives, which are valuable in medicinal chemistry and material science.

Biology: The compound is used in the study of receptor-ligand interactions, particularly in the context of neurotransmitter systems.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets depend on the specific biological context and the structural features of the compound .

Comparison with Similar Compounds

Key Research Findings

- Microwave Synthesis : Reduces reaction time from hours to seconds while improving yields (e.g., 88% vs. 60% for 3-chlorophenyl derivatives) .

- Biological Activity : Chlorine position on the phenyl ring significantly impacts receptor binding. For example, 3-chloro derivatives show higher affinity for serotonin receptors than 4-chloro analogues .

- Therapeutic Potential: Piperazine derivatives with 3-chloropropyl chains are prioritized in antidepressant synthesis due to balanced lipophilicity and metabolic stability .

Biological Activity

1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine (CAS No. 52605-52-4) is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine is , with a molecular weight of 309.66 g/mol. The compound exhibits a melting point of approximately 201 °C, indicating its solid state at room temperature, which is relevant for formulation in pharmaceutical applications.

1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine acts primarily as a dopamine receptor antagonist , specifically targeting D2 dopamine receptors. This mechanism is crucial for its potential use in treating various psychiatric disorders, including schizophrenia and depression. Additionally, it has shown properties as a serotonin receptor modulator , which may contribute to its antidepressant effects.

Antidepressant Activity

Research indicates that derivatives of this compound exhibit significant antidepressant effects through the modulation of neurotransmitter systems. A study by Pai et al. (2010) demonstrated that related piperazine compounds could inhibit stereotypy induced by apomorphine in animal models, suggesting their utility as antidepressants by affecting dopaminergic pathways .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of piperazine derivatives against neurodegenerative diseases such as Alzheimer’s disease. These compounds have been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the pathophysiology of Alzheimer's .

In Vivo Studies

- Stereotypy Inhibition : In experiments involving mice, compounds similar to 1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine were administered to evaluate their ability to inhibit stereotypic behaviors induced by apomorphine. The results indicated significant inhibition, with calculated ED50 values demonstrating potency .

- Neurotransmitter Modulation : Another study assessed the impact of these compounds on L-DOPA synthesis in the mouse brain. The results showed that certain derivatives could reverse the GBL-induced increase in L-DOPA synthesis, further supporting their role as dopamine autoreceptor agonists .

Cytotoxicity Studies

In cancer research contexts, piperazine derivatives have exhibited cytotoxicity against various cancer cell lines. For instance, compounds derived from similar piperazine structures demonstrated enhanced cytotoxic effects compared to standard chemotherapeutics like bleomycin . The structure-activity relationship studies indicated that modifications on the piperazine ring could significantly enhance anticancer activity.

Data Tables

Q & A

Q. Table 1: Reaction Conditions Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | 65–75 | >95 | |

| 2 | 1-Bromo-3-chloropropane, K₂CO₃, DMF, 80°C | 80–85 | >98 |

What analytical techniques are essential for characterizing this compound?

Basic Research Question

Methodological Answer:

A multi-technique approach ensures structural confirmation and purity assessment:

- NMR Spectroscopy: ¹H/¹³C NMR to verify aromatic protons (δ 7.2–7.4 ppm) and piperazine backbone (δ 2.5–3.5 ppm) .

- HPLC-MS: Reverse-phase C18 column (ACN/water + 0.1% formic acid) for purity (>98%) and molecular ion detection ([M+H]⁺ at m/z 317) .

- X-ray Crystallography: Resolve stereochemical ambiguities; crystals grown via vapor diffusion (chloroform/benzene) .

Critical Note: Discrepancies in melting points (e.g., 67–70°C vs. 72–75°C) may arise from polymorphic forms—use DSC for verification .

How can researchers investigate the structure-activity relationships (SAR) of this compound?

Advanced Research Question

Methodological Answer:

SAR studies focus on modifying the chlorophenyl or chloropropyl groups to assess biological activity:

- Chlorophenyl Modifications: Replace with fluorophenyl or nitro groups to evaluate electronic effects on receptor binding .

- Chloropropyl Chain Length: Synthesize analogs with varying alkyl chain lengths (C2–C5) to study lipophilicity impacts on membrane permeability .

Example Protocol:

- Antimicrobial Assay: Test against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution (MIC values) .

- Data Interpretation: Correlate logP (calculated via Crippen or McGowan methods) with activity trends .

What strategies exist for resolving contradictions in biological activity data?

Advanced Research Question

Methodological Answer:

Contradictions (e.g., variable MIC values) may stem from assay conditions or impurities:

- Orthogonal Assays: Validate antimicrobial activity with disk diffusion and time-kill kinetics .

- Impurity Profiling: Use LC-MS to detect byproducts (e.g., dechlorinated derivatives) that may skew results .

- Dose-Response Curves: Perform triplicate experiments with positive/negative controls (e.g., ciprofloxacin for bacteria) .

Case Study: A 2023 study resolved conflicting cytotoxicity data by confirming apoptosis via flow cytometry (Annexin V/PI staining) .

What safety precautions are necessary when handling this compound?

Basic Research Question

Methodological Answer:

Refer to SDS guidelines for piperazine derivatives :

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine powders.

- Spill Management: Neutralize with 5% acetic acid, then absorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.